1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one
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Description
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of metabotropic receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes and disorders.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2 . As a NAM, it binds to a site on the receptor that is distinct from the active site. This binding changes the receptor’s conformation, reducing its response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The action of this compound on mGluR2 affects the glutamatergic signaling pathway. By reducing the response of mGluR2 to glutamate, it modulates the excitatory synaptic transmission in the brain. This modulation can influence various downstream effects, potentially impacting neurological processes and disorders where mGluR2 is involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a NAM of mGluR2, it could potentially reduce excitatory neurotransmission in certain areas of the brain. This could have therapeutic implications for disorders involving hyperactive glutamatergic signaling .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one acts as a negative allosteric modulator of the mGluR2 . This means it binds to a site on the mGluR2 receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s affinity for its ligand .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the mGluR2 receptor . By acting as a negative allosteric modulator, it can influence cell function by reducing the activity of this receptor . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the mGluR2 receptor . This binding induces a conformational change in the receptor, reducing its affinity for its ligand and thereby decreasing receptor activity .
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(8-11-23-16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOQZCDOKINMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.